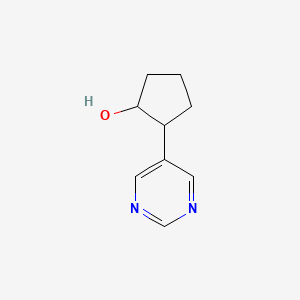

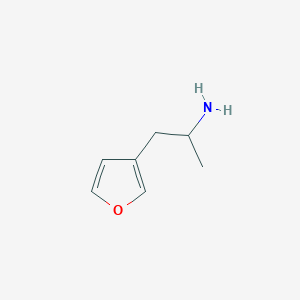

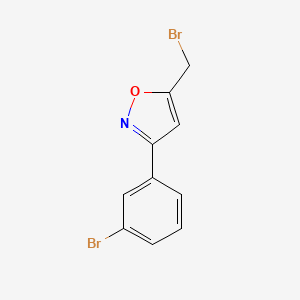

![molecular formula C11H10N2O2S B1528779 2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1225967-38-3](/img/structure/B1528779.png)

2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Overview

Description

2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid, also known as 4-amino-1,3-thiazole-4-carboxylic acid or 4-ATC, is a synthetic compound that has been widely studied for its potential applications in various areas, including medicinal chemistry and biochemistry. 4-ATC has been found to possess a wide range of properties, including antioxidant, antimicrobial, and anti-inflammatory activities. Additionally, it has been explored for its potential applications in the areas of cancer therapy and drug delivery.

Scientific Research Applications

1. Development of Heterocyclic γ-Amino Acids

- 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which are closely related to your compound of interest, have been identified as a new class of constrained heterocyclic γ-amino acids. These compounds are valuable in mimicking the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route for synthesizing these compounds has been reported, emphasizing their potential in biochemistry and drug design (Mathieu et al., 2015).

2. Synthesis of 2-Substituted 2-Thiazolines

- Research has been conducted on synthesizing various 2-thiazoline derivatives, including those with carboxylic acid functionalities. These compounds were obtained through reactions involving RCS2CH2CO2H and corresponding 2-aminoethane thiols, highlighting their relevance in synthetic chemistry (Suzuki & Izawa, 1976).

3. Antifungal and Antivirus Activities

- A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been designed and synthesized. Preliminary bioassays indicated that these compounds exhibited good fungicidal activity at 50 μg/mL. Additionally, most compounds showed promising activity against Tobacco Mosaic Virus (TMV), demonstrating their potential in plant pathology and virus control (Fengyun et al., 2015).

4. Crystal Structure Analysis

- Research on the crystal structure of compounds related to 2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid has been conducted. For instance, the crystal structure of febuxostat–acetic acid (related to your compound) has been analyzed, providing insights into molecular interactions and hydrogen bonding patterns (Wu et al., 2015).

5. Helical Oligomers Formation

- Studies have been done on the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) oligomers. These oligomers adopt a well-defined 9-helix structure in various solvents, highlighting their structural significance in bioorganic chemistry and molecular design (Mathieu et al., 2013).

6. Antibacterial Study

- Novel derivatives of 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid have been synthesized and evaluated for their antibacterial properties. The study involved the reaction of aromatic aldehyde with dichloroacetic acid and thiourea, followed by further modifications, showcasing the compound's potential in developing new antibacterial agents (Al Dulaimy et al., 2017).

properties

IUPAC Name |

2-[(4-aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGPRUUPFHMFOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

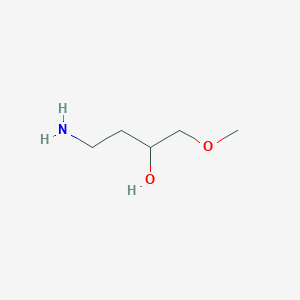

![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)

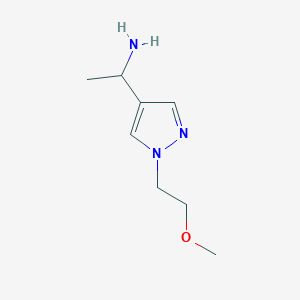

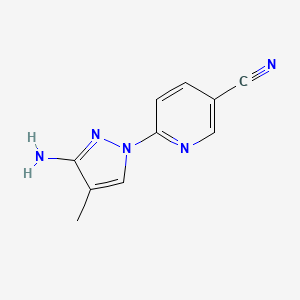

![2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1528702.png)

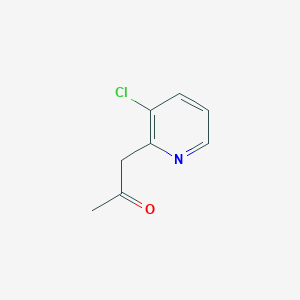

![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine](/img/structure/B1528708.png)

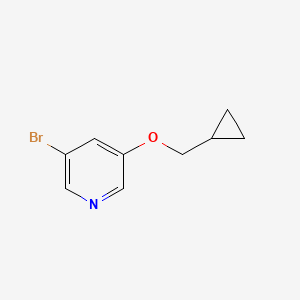

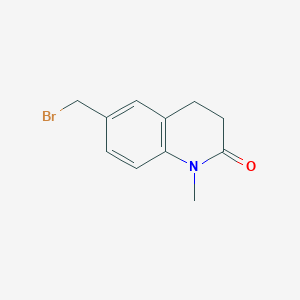

![[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B1528718.png)

![2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1528719.png)